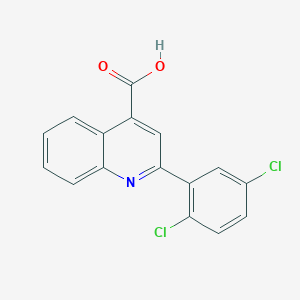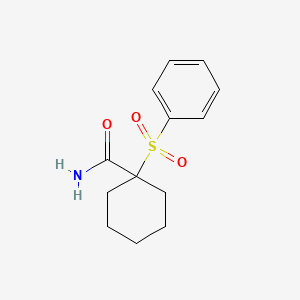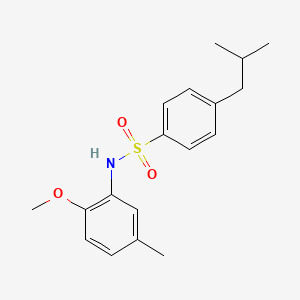![molecular formula C18H19NO4 B5685037 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5685037.png)
3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid is a chemical compound that is commonly referred to as TPCA-1. It is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit inflammation and tumor growth. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
TPCA-1 acts as an inhibitor of the IKK-β enzyme, which is involved in the regulation of the NF-κB pathway. The NF-κB pathway is a critical signaling pathway that regulates the immune response and inflammation. TPCA-1 inhibits the activity of IKK-β by binding to its ATP-binding site, which prevents the activation of the NF-κB pathway. This inhibition leads to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by TPCA-1 has been shown to have various biochemical and physiological effects. TPCA-1 has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the expression of adhesion molecules and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. TPCA-1 has been studied in various animal models of inflammation and cancer and has been shown to reduce inflammation and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has a high degree of selectivity for the IKK-β enzyme. It has been extensively studied in vitro and in vivo and has been shown to have potent anti-inflammatory and anti-tumor effects. However, TPCA-1 also has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on TPCA-1. One area of research is the development of more potent and selective inhibitors of the IKK-β enzyme. Another area of research is the study of TPCA-1 in combination with other therapeutic agents for the treatment of cancer. TPCA-1 has also been studied as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine the efficacy of TPCA-1 in these diseases. Additionally, the use of TPCA-1 as a tool for studying the NF-κB pathway and its role in inflammation and cancer will continue to be an important area of research.
Métodos De Síntesis
The synthesis of TPCA-1 involves the reaction of 3-aminobenzoic acid with 2,3,6-trimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction yields TPCA-1 as a white solid with a melting point of 240-242°C. This synthesis method has been widely used in the production of TPCA-1 for scientific research.
Aplicaciones Científicas De Investigación
TPCA-1 has been extensively used in scientific research as an inhibitor of inflammation and tumor growth. Its ability to inhibit the activity of the enzyme IKK-β, which is involved in the regulation of the NF-κB pathway, has made it a valuable tool in the study of inflammation and cancer. TPCA-1 has been shown to inhibit the growth of various cancer cell lines and has been studied as a potential therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
3-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-7-8-12(2)17(13(11)3)23-10-16(20)19-15-6-4-5-14(9-15)18(21)22/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNBTZPFNKBTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5684989.png)
![3-{2-[4-(3,4-difluorobenzoyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684997.png)
![3-[1-(3,5-dichloro-4-methylbenzoyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5685000.png)
![(4aR*,7aS*)-1-ethyl-4-{3-[(4-fluorobenzyl)thio]propanoyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5685006.png)
![1-(4-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5685010.png)


![(1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5685027.png)
![1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5685040.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5685049.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5685058.png)